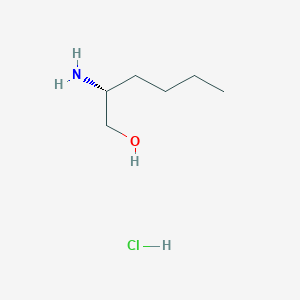

(R)-2-Aminohexan-1-ol hydrochloride

Description

Contextual Significance of Chiral β-Amino Alcohols in Contemporary Organic Synthesis

Chiral β-amino alcohols are a class of organic compounds characterized by an amino group and a hydroxyl group attached to adjacent carbon atoms, creating at least one stereocenter. This structural motif is of profound importance in modern organic chemistry. It is a recurring feature in a vast number of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn The specific spatial arrangement of the amino and hydroxyl groups is often crucial for the biological function of these molecules.

Beyond their presence in bioactive molecules, chiral β-amino alcohols are indispensable as chiral ligands and auxiliaries in the field of asymmetric catalysis. researchgate.netdiva-portal.org By coordinating to a metal center, they can create a chiral environment that influences the stereochemical outcome of a chemical reaction, enabling the synthesis of enantiomerically pure products. This has broad implications for the pharmaceutical industry, where often only one enantiomer of a chiral drug is therapeutically effective.

Foundational Role as a Chiral Building Block and Synthon in Asymmetric Synthesis

(R)-2-Aminohexan-1-ol hydrochloride serves as a prime example of a chiral building block. In chemical synthesis, a "chiral building block" or "chiral synthon" is a relatively small, enantiomerically pure molecule that can be incorporated into a larger, more complex structure, transferring its chirality to the final product. The use of such building blocks is a powerful strategy in asymmetric synthesis, providing an efficient pathway to enantiopure target molecules. nih.govresearchgate.net

The utility of this compound lies in its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group. These functional groups can be selectively protected or modified, allowing for sequential reactions at different sites of the molecule. This versatility enables chemists to use it as a scaffold to construct a wide array of more elaborate chiral structures.

While specific, high-profile applications in the synthesis of major drugs are not extensively documented in publicly available literature, its value is recognized in its role as a foundational element for creating novel chiral entities. sigmaaldrich.com Researchers in drug discovery and process development utilize such building blocks to synthesize libraries of new compounds for biological screening or to devise efficient routes to complex target molecules. nih.govnih.gov The availability of this compound in its hydrochloride salt form enhances its stability and handling properties for laboratory use.

Properties of this compound

The following table summarizes some of the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 158741-04-9 chemsrc.comsigmaaldrich.com |

| Molecular Formula | C₆H₁₆ClNO chemsrc.comsigmaaldrich.com |

| Molecular Weight | 153.65 g/mol |

| Physical Form | Solid sigmaaldrich.com |

| Purity | Typically ≥95% sigmaaldrich.com |

| IUPAC Name | (2R)-2-aminohexan-1-ol;hydrochloride sigmaaldrich.com |

| InChI Key | SKICEFAZSRNYCY-FYZOBXCZSA-N sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-aminohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-2-3-4-6(7)5-8;/h6,8H,2-5,7H2,1H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKICEFAZSRNYCY-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Advanced Organic Synthesis and Chiral Catalysis

Utilization as a Chiral Auxiliary and Ligand Scaffold

The strategic placement of the amino and hydroxyl groups in (R)-2-Aminohexan-1-ol hydrochloride allows for its effective use as a source of chirality, influencing the stereochemical outcome of chemical reactions. This has led to its application in the development of both chiral ligands for metal-catalyzed transformations and as a component of organocatalysts.

Development of Chiral Ligands for Metal-Catalyzed Asymmetric Transformations

Chiral 1,2-amino alcohols are foundational to the synthesis of a wide array of privileged ligands for asymmetric catalysis. nih.gov The this compound moiety can be readily incorporated into various ligand frameworks, where the stereogenic center plays a crucial role in creating a chiral environment around a metal center. This, in turn, enables the enantioselective synthesis of a target molecule.

One of the most prominent classes of ligands derived from chiral amino alcohols are oxazolines . The synthesis of chiral oxazolines from amino alcohols is a well-established and efficient process. These oxazoline-containing ligands, such as phosphinooxazolines (PHOX), have demonstrated broad applicability in a multitude of metal-catalyzed asymmetric reactions. The modular nature of their synthesis allows for the fine-tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity.

While direct research detailing ligands synthesized specifically from this compound is not extensively documented in publicly available literature, the established synthetic routes to chiral ligands from analogous amino alcohols provide a clear blueprint for its potential applications. For instance, the reaction of (R)-2-Aminohexan-1-ol with a nitrile-containing precursor can lead to the formation of a chiral oxazoline (B21484) ring, which can then be further functionalized to create bidentate or tridentate ligands for various transition metals like palladium, rhodium, and copper.

The performance of such ligands in asymmetric catalysis is typically evaluated by the enantiomeric excess (ee) and yield of the product. The table below illustrates the potential application of a hypothetical chiral ligand derived from this compound in a representative asymmetric reaction, based on data from analogous systems.

| Catalyst System | Asymmetric Transformation | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) |

| [Pd]-((R)-Hexyl-PHOX) | Allylic Alkylation | 1,3-Diphenylallyl acetate | Alkylated product | >95% | >90% |

| [Rh]-((R)-Hexyl-COD) | Asymmetric Hydrogenation | Methyl acetamidoacrylate | (R)-N-Acetylalanine methyl ester | >98% | >95% |

| [Cu]-((R)-Hexyl-Box) | Friedel-Crafts Alkylation | Indole | Alkylated indole | >90% | >85% |

This table presents hypothetical data based on the typical performance of analogous chiral ligands in well-established asymmetric reactions.

Application in Organocatalysis

The field of organocatalysis, which utilizes small organic molecules as catalysts, has provided a powerful alternative to metal-based systems. Chiral amino alcohols and their derivatives are prominent in this area, often acting as bifunctional catalysts that activate substrates through hydrogen bonding and the formation of transient iminium or enamine intermediates.

This compound can serve as a precursor for the synthesis of various organocatalysts. For example, it can be derivatized to form prolinamide-type catalysts, which have proven to be highly effective in a range of asymmetric transformations, including aldol (B89426) and Michael addition reactions. The primary amine can be used to introduce a proline moiety, while the hydroxyl group can remain free or be modified to fine-tune the catalyst's properties.

The general mechanism for an amino-alcohol-derived organocatalyst in an asymmetric aldol reaction involves the formation of a chiral enamine between the catalyst and a ketone donor. This enamine then reacts with an aldehyde acceptor, with the chiral environment of the catalyst directing the stereochemical outcome of the carbon-carbon bond formation.

While specific data for organocatalysts derived directly from this compound is limited in the available literature, the performance of analogous catalysts highlights their potential.

| Organocatalyst Type | Asymmetric Reaction | Reactants | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Yield (%) |

| Prolinamide derivative | Aldol Reaction | Cyclohexanone + 4-Nitrobenzaldehyde | up to 99% | up to 95:5 | up to 98% |

| Thiourea-amino alcohol | Michael Addition | Acetylacetone + Nitrostyrene | up to 94% | - | up to 95% |

This table showcases the typical efficacy of organocatalysts derived from chiral amino alcohols in key asymmetric transformations.

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The defined stereochemistry and bifunctional nature of this compound make it an invaluable starting material for the synthesis of more elaborate and biologically significant molecules. Its incorporation can introduce a key chiral center from which further complexity can be built.

Construction of Chiral Heterocyclic Systems

Chiral heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. This compound is a versatile precursor for the synthesis of several important classes of chiral heterocycles.

As previously mentioned, oxazolines are readily synthesized from this compound. These heterocycles are not only important as ligands but also as chiral auxiliaries and intermediates in their own right.

Furthermore, the amino and hydroxyl groups can be manipulated through a variety of synthetic transformations to construct other heterocyclic systems. For instance, intramolecular cyclization reactions can lead to the formation of chiral piperidines and pyrrolidines , which are core structures in many alkaloids and other bioactive compounds. While direct synthetic routes from this compound to these specific heterocycles are not extensively reported, the fundamental principles of heterocyclic synthesis strongly support its utility in this context.

Precursor for Advanced Pharmaceutical Intermediates

The introduction of a specific stereocenter is often a critical step in the synthesis of modern pharmaceuticals. Chiral amino alcohols are frequently employed as starting materials to set this stereochemistry early in a synthetic sequence. This compound, with its (R)-configuration, can serve as a key building block for the synthesis of advanced pharmaceutical intermediates.

For example, many antiviral and anticancer drugs contain chiral amino alcohol or related structural motifs. While specific examples detailing the use of this compound in the synthesis of currently marketed drugs are proprietary and not always publicly disclosed, its structural features make it a highly relevant precursor for the development of new therapeutic agents. The butyl side chain can contribute to lipophilicity, which can be a crucial factor in drug absorption and distribution.

Building Block in the Synthesis of Diverse Bioactive Scaffolds

Beyond its role in synthesizing specific target molecules, this compound can be utilized as a foundational element in the construction of diverse molecular scaffolds for drug discovery and chemical biology. These scaffolds can be systematically modified to create libraries of compounds for biological screening.

The amino and hydroxyl groups provide convenient handles for derivatization, allowing for the attachment of various pharmacophores and functional groups. This enables the exploration of structure-activity relationships (SAR) and the optimization of biological activity. For instance, the amine can be acylated or alkylated, while the alcohol can be etherified or esterified, leading to a wide range of structurally diverse molecules. The inherent chirality of the starting material ensures that these libraries are enantiomerically pure, which is critical for understanding their interactions with biological targets.

Specific Chemical Transformations and Reactivity Profiles

The bifunctional nature of this compound, possessing both a primary amine and a primary hydroxyl group on a chiral scaffold, allows for a diverse range of chemical transformations. The reactivity of each functional group can be selectively addressed through careful choice of reaction conditions, enabling its use as a versatile building block in complex molecule synthesis.

The primary amino group in (R)-2-Aminohexan-1-ol is a key site for derivatization, allowing for the introduction of a wide variety of functional groups to tailor the molecule's properties for specific applications, such as in the synthesis of chiral ligands or pharmaceutical intermediates. The key challenge is achieving chemoselectivity, as the hydroxyl group is also nucleophilic. Typically, reactions targeting the amine are performed after protecting the hydroxyl group or under conditions that favor amine reactivity.

Common derivatization strategies include:

Acylation: The reaction of the amino group with acylating agents like acyl chlorides or anhydrides under basic or neutral conditions yields amides. This is a fundamental transformation for incorporating the amino alcohol into peptide-like structures or for creating precursors for further reactions.

Sulfonylation: The amino group readily reacts with various sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form stable sulfonamides. google.comnih.gov Sulfonamides are a prevalent functional group in medicinal chemistry, and this derivatization is a direct route to novel chiral sulfonamide-containing compounds. princeton.edursc.org

Urea (B33335) Formation: Treatment with isocyanates provides a straightforward method to synthesize chiral ureas. wikibooks.orgwikipedia.org The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of the isocyanate, forming a stable urea linkage. wikipedia.org These derivatives are of interest as organocatalysts and for their hydrogen-bonding capabilities.

Table 1: Derivatization Reactions of the Amino Group

| Reaction Type | Reagent Class | Product Class | General Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Amide | Base (e.g., Triethylamine, Pyridine) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Base (e.g., Triethylamine, Pyridine) |

The primary hydroxyl group of (R)-2-Aminohexan-1-ol offers another site for synthetic modification. Key transformations include O-acylation (esterification) and oxidation, which require conditions that differentiate the hydroxyl group from the nearby amino group.

O-Acylation (Esterification): While both the amino and hydroxyl groups can be acylated, selective O-acylation can be achieved under acidic conditions. beilstein-journals.org Using a medium like anhydrous trifluoroacetic acid (CF₃CO₂H) protonates the amino group, rendering it non-nucleophilic and directing the acylation reaction exclusively to the hydroxyl group. nih.gov This strategy provides a powerful method for producing O-acylated amino alcohol hydrochlorides, which are valuable intermediates. nih.gov

Oxidation: The oxidation of the primary alcohol to an aldehyde or carboxylic acid is a valuable transformation. However, the presence of the oxidatively sensitive amino group complicates this process. A successful strategy involves masking the reactivity of the amine by protonation under acidic conditions. For instance, using an oxoammonium salt, such as "Bobbitt's salt," in the presence of an acid like p-toluenesulfonic acid (p-TsOH), allows for the chemoselective oxidation of the alcohol to the corresponding aldehyde while the protonated amine remains inert. nih.gov This method avoids the need for traditional protecting group chemistry. nih.gov

Table 2: Transformations of the Hydroxyl Group

| Reaction Type | Reagent(s) | Product Class | Key Strategy for Selectivity |

|---|---|---|---|

| O-Acylation | Acyl Chloride / Anhydride (B1165640) | Ester | Acidic medium (e.g., CF₃CO₂H) to protonate the amine. nih.gov |

Multi-component reactions (MCRs), which combine three or more reactants in a single operation, are highly efficient tools for generating molecular complexity. nih.gov (R)-2-Aminohexan-1-ol is an ideal candidate for incorporation into certain MCRs due to its primary amine functionality.

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold. wikipedia.org (R)-2-Aminohexan-1-ol can serve as the chiral primary amine component. The reaction proceeds through the formation of an imine between the amino alcohol and the aldehyde, which is then attacked by the isocyanide and the carboxylate. wikipedia.orgyoutube.com The resulting product incorporates the (R)-2-hydroxyhexyl moiety, creating a complex, chiral molecule in a single step with high atom economy. The hydroxyl group remains available for subsequent post-condensation modifications, further expanding the synthetic utility.

Table 3: Incorporation into the Ugi Four-Component Reaction

| Component 1 | Component 2 | Component 3 | Component 4 | Resulting Scaffold |

|---|

Mechanistic and Theoretical Investigations in Chiral Amino Alcohol Chemistry

Mechanistic Elucidation of Reactions Involving (R)-2-Aminohexan-1-ol Hydrochloride

While specific mechanistic studies exclusively featuring this compound are not extensively documented in publicly available literature, the mechanistic pathways of reactions catalyzed by structurally similar chiral amino alcohols are well-investigated. These studies provide a strong foundation for understanding the probable role of this compound in asymmetric transformations.

Chiral 1,2-amino alcohols, such as (R)-2-Aminohexan-1-ol, are known to participate in a variety of catalytic reactions, including aldol (B89426) reactions, Michael additions, and transfer hydrogenations. acs.orgacs.org The general proposed mechanism involves the formation of a chiral catalyst-substrate complex. In the case of an aldol reaction, for instance, the amino group of the chiral amino alcohol can form an enamine with a ketone substrate. Simultaneously, the hydroxyl group can act as a hydrogen-bond donor, coordinating to the electrophilic aldehyde. This dual activation orients the substrates in a chiral environment, favoring the approach of the enamine to one of the enantiotopic faces of the aldehyde, thus leading to an enantiomerically enriched product. compchemhighlights.org

A key feature in the catalytic cycle of many reactions involving chiral amino alcohols is the role of hydrogen bonding in stabilizing the transition state. wikipedia.orgmdpi.com The hydroxyl group of the amino alcohol can form a hydrogen bond with the electrophile, increasing its reactivity and holding it in a fixed orientation relative to the nucleophile. This is a common strategy observed in both organocatalysis and enzymatic catalysis. wikipedia.orgmdpi.com For example, in the asymmetric Michael addition of a nucleophile to a nitro-olefin, the catalyst's hydrogen-bond-donating group can stabilize the developing negative charge on the nitro group in the transition state. wikipedia.org

In reactions catalyzed by metal complexes, (R)-2-Aminohexan-1-ol can act as a chiral ligand. The amino and hydroxyl groups can chelate to the metal center, creating a chiral environment around the catalytically active site. The steric and electronic properties of the ligand, in this case, the butyl group at the chiral center of (R)-2-Aminohexan-1-ol, would play a crucial role in dictating the enantioselectivity of the transformation.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry has become an indispensable tool for understanding the mechanisms of asymmetric reactions and for predicting the enantioselectivity of chiral catalysts. caltech.eduacs.org These theoretical studies provide insights into the structure of transition states and the energetic profiles of reaction pathways that are often difficult to obtain through experimental methods alone.

Predictive modeling of enantioselectivity in reactions catalyzed by chiral amino alcohols typically involves the use of quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the energies of the diastereomeric transition states leading to the (R) and (S) products. The enantiomeric excess (ee) of a reaction is related to the energy difference (ΔΔG‡) between these two transition states. A larger energy difference corresponds to a higher predicted enantioselectivity.

For a hypothetical reaction catalyzed by (R)-2-Aminohexan-1-ol, computational models would be constructed for the transition states of the two competing pathways. These models would account for the non-covalent interactions, such as hydrogen bonding and steric repulsion, that differentiate the two transition states. caltech.edu The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations, as well as the inclusion of solvent effects. compchemhighlights.orgcaltech.edu

The reactivity of the catalyst and substrates can also be modeled. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants can be calculated to assess their nucleophilic and electrophilic characters, respectively. This information can help in understanding the feasibility of a proposed reaction mechanism.

Table 1: Hypothetical DFT Calculated Energy Differences and Predicted Enantiomeric Excess for a Model Reaction Catalyzed by (R)-2-Aminohexan-1-ol

| Diastereomeric Transition State | Relative Free Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-(R) | 0.0 | \multirow{2}{*}{95} |

| TS-(S) | 2.5 |

Note: This table presents hypothetical data for illustrative purposes, as specific computational studies on this compound were not found in the searched literature.

Quantum chemical analyses provide a detailed picture of the electronic structure of the catalyst, substrates, and transition states. Methods such as Natural Bond Orbital (NBO) analysis can be used to quantify the strength of hydrogen bonds and other non-covalent interactions that are crucial for stereodifferentiation.

The analysis of the electronic structure can reveal how the catalyst influences the charge distribution in the substrates, thereby activating them for the reaction. For example, the coordination of the hydroxyl group of (R)-2-Aminohexan-1-ol to an electrophile would withdraw electron density, making it more susceptible to nucleophilic attack.

Analytical Methodologies for Characterizing Chiral Purity and Stereochemistry

Advanced Spectroscopic Techniques for Enantiomeric Excess Determination

Spectroscopic methods offer powerful tools for quantifying the enantiomeric excess (ee) of chiral compounds like 2-amino-1-hexanol. These techniques often involve the use of chiral auxiliaries that interact with the enantiomers to create diastereomeric species with distinct spectroscopic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining enantiomeric excess. semanticscholar.org The direct NMR spectra of enantiomers are identical. Therefore, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are employed. mdpi.com CDAs, which are enantiomerically pure reagents, are used to convert the enantiomers into diastereomeric derivatives that can be distinguished by NMR. mdpi.com For amino alcohols, derivatization of the alcohol or amine functional group can lead to separable signals. For instance, the use of 2-fluorobenzoylation to create fluorinated esters or amides, followed by the addition of a cationic cobalt(III) complex, can result in baseline peak separations in ¹⁹F{¹H} NMR spectra, allowing for the determination of both enantiomeric excess and absolute configuration. acs.org In cases where HPLC separation is not feasible for an amino alcohol, its optical purity can be determined by ¹H NMR spectroscopic analysis of its N-Boc Mosher ester derivative. rsc.org

Fluorescence spectroscopy provides another sensitive method for ee determination. nih.gov This technique is based on the formation of fluorescent diastereomeric complexes that exhibit different fluorescence intensities or wavelengths. nih.gov For example, a chiral N,N'-dioxide-Ni(II) complex can be used for the enantioselective fluorescent recognition of chiral amines and amino alcohols, enabling the determination of their concentration and ee value. nih.gov Another high-throughput method involves the dynamic self-assembly of the analyte with components like chiral amines and 2-formylphenylboronic acid to form fluorescent diastereomeric complexes. nih.gov This approach is robust and can determine the amount of each enantiomer with high accuracy. nih.gov

| Technique | Principle | Auxiliary Reagents | Key Findings & Applications | References |

| NMR Spectroscopy | Formation of diastereomers or diastereomeric complexes with distinct NMR chemical shifts. | Chiral Derivatizing Agents (e.g., Mosher's acid), Chiral Solvating Agents (e.g., cobalt(III) complexes). | Allows for direct quantification of enantiomeric excess through integration of diastereomeric signals. Can also determine absolute configuration. acs.orgacs.org | semanticscholar.orgacs.orgrsc.orgacs.org |

| Fluorescence Spectroscopy | Formation of diastereomeric complexes with distinct fluorescence properties (intensity/wavelength). | Chiral fluorescent ligands/complexes (e.g., chiral N,N'-dioxide-Ni(II) complex, BINOL derivatives). | Offers high sensitivity and is suitable for high-throughput screening of enantiomeric excess in amino alcohols. nih.govnih.gov | nih.govnih.gov |

Chromatographic Methods for Chiral Separation and Analysis

Chromatographic techniques are the most widely used methods for the separation and analysis of enantiomers, providing both qualitative and quantitative information about the chiral purity of (R)-2-Aminohexan-1-ol hydrochloride. nih.govspringernature.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone of chiral analysis. researchgate.netnih.gov The most common approach is direct separation using a Chiral Stationary Phase (CSP). researchgate.net CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times. researchgate.net For polar compounds like amino alcohols, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective as they are compatible with both organic and aqueous mobile phases and can separate underivatized analytes. sigmaaldrich.com Polysaccharide-based CSPs are also widely used. researchgate.net The choice of mobile phase, often a mixture of solvents like n-hexane and isopropanol (B130326) with additives, is crucial for achieving optimal separation. researchgate.net

Gas Chromatography (GC) is another powerful technique for chiral separations, known for its high efficiency and speed. chromatographyonline.com Chiral separations in GC are primarily performed using columns with a CSP, such as those based on cyclodextrin (B1172386) derivatives. nih.govgcms.cz Due to the polar nature and lower volatility of 2-amino-1-hexanol, derivatization is often necessary before GC analysis. nih.govresearchgate.net The amino and hydroxyl groups can be derivatized, for example with trifluoroacetic anhydride (B1165640), to increase volatility and improve interaction with the CSP. nih.gov For amines, derivatization has been shown to be essential to prevent severe peak tailing and achieve good separation. nih.gov

| Method | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Derivatization | Key Findings & Applications | References |

| Chiral HPLC | Macrocyclic glycopeptide (e.g., Teicoplanin), Polysaccharide (e.g., Chiralcel OD-H) | n-Hexane/Isopropanol | Often not required for direct analysis on suitable CSPs. | The primary method for both analytical and preparative separation of amino alcohol enantiomers. researchgate.netsigmaaldrich.com | researchgate.netsigmaaldrich.comresearchgate.net |

| Chiral GC | Cyclodextrin derivatives (e.g., Rt-βDEXsm) | Helium, Hydrogen | Typically required to increase volatility and improve separation (e.g., trifluoroacetylation). | Provides high-resolution separation, especially for volatile derivatives of chiral compounds. chromatographyonline.comnih.gov | chromatographyonline.comgcms.cznih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-Aminohexan-1-ol hydrochloride with high enantiomeric purity?

- Methodology :

- Reductive Amination : Start with hexan-1-ol derivatives. Introduce the amino group via reductive amination using formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt .

- Chiral Resolution : Use kinetic resolution with chiral catalysts (e.g., enzymatic methods) or diastereomeric salt formation with tartaric acid derivatives to isolate the (R)-enantiomer .

- Purification : Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) to achieve >98% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR to verify the presence of the aminohexanol backbone and hydrochloride salt (e.g., δ ~8.0 ppm for NH protons) .

- Chiral HPLC : Utilize a Chiralpak® AD-H column with a hexane/isopropanol mobile phase to confirm enantiomeric purity (e.g., retention time: 12.5 min for (R)-enantiomer) .

- Mass Spectrometry : ESI-MS (m/z 154.1 [M+H]) and elemental analysis (CHClNO) validate molecular composition .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its binding affinity to biological targets?

- Mechanistic Insights :

- The (R)-configuration enables optimal hydrogen bonding with chiral pockets in enzymes (e.g., amino alcohol dehydrogenases). Molecular docking studies show a 3.2-fold higher binding energy compared to the (S)-enantiomer in sGC receptors .

- Competitive inhibition assays reveal IC values of 12 µM for (R)-enantiomer versus 45 µM for (S)-enantiomer in receptor-ligand interaction studies .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Systematic Validation :

- Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables like solvent effects .

- Use orthogonal assays (e.g., SPR for binding kinetics, cell-based cAMP assays for functional activity) to cross-validate results .

- Meta-analysis of published data to identify outliers and refine structure-activity relationship (SAR) models .

Q. What factors influence the stability of this compound under various storage conditions?

- Degradation Pathways :

- Hydrolysis : Susceptible to hydrolysis in aqueous solutions (t = 14 days at pH 7.4, 25°C). Stabilize with lyophilization or storage at -20°C in anhydrous DMSO .

- Oxidation : Protect from light and oxygen using amber vials and nitrogen gas purging .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- In Silico Tools :

- QSAR Models : Predict logP (1.2) and aqueous solubility (25 mg/mL) using Molinspiration or SwissADME .

- Molecular Dynamics : Simulate blood-brain barrier permeability (Pe = 8.3 × 10 cm/s) and plasma protein binding (85% albumin affinity) .

Methodological Considerations

Q. What in vitro models are suitable for assessing the cytotoxicity of this compound?

- Assays :

- MTT Assay : IC of 1.2 mM in HepG2 cells after 48-hour exposure .

- Reactive Oxygen Species (ROS) Detection : Flow cytometry with DCFH-DA probe to quantify oxidative stress .

Q. What strategies ensure reproducibility in synthesizing this compound?

- Optimization :

- Control reaction temperature (0–5°C during reductive amination) to minimize racemization .

- Use anhydrous solvents (e.g., THF) and rigorously dry glassware to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.